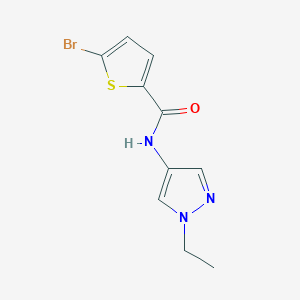
2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have significant applications in different fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a bromophenyl group and a phenylacrylate moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate typically involves the esterification of 4-bromobenzaldehyde with 3-phenylacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Bromophenyl ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding interactions, while the phenylacrylate moiety can undergo conjugation with other chemical entities. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl 3-phenylacrylate
- 2-(4-Fluorophenyl)-2-oxoethyl 3-phenylacrylate
- 2-(4-Methylphenyl)-2-oxoethyl 3-phenylacrylate
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 3-phenylacrylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound particularly useful in applications where such interactions are desired.
属性
分子式 |
C17H13BrO3 |
|---|---|
分子量 |
345.2 g/mol |
IUPAC 名称 |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H13BrO3/c18-15-9-7-14(8-10-15)16(19)12-21-17(20)11-6-13-4-2-1-3-5-13/h1-11H,12H2/b11-6+ |
InChI 键 |
GQTRHTWXTDZTOL-IZZDOVSWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)

![2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14910992.png)
![n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910995.png)

![3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14911003.png)

